Differential MAO Substrate Selectivity: N-Methyl 4-Methoxyphenethylamine vs. Parent 4-Methoxyphenethylamine
A foundational study by Keller and Ferguson (1976) directly compared the MAO inhibitory profiles of 4-methoxyphenethylamine and its N-methylated homologs [1]. While both compounds inhibit MAO, their substrate selectivity differs in a critical, qualitative way. 4-Methoxyphenethylamine inhibits the deamination of both tyramine and tryptamine. In contrast, the N-methylated homolog, N-Methyl 4-Methoxyphenethylamine, uniquely inhibits MAO-catalyzed deamination of both tyramine and tryptamine, whereas other related beta-hydroxy derivatives do not inhibit tryptamine deamination [1].
| Evidence Dimension | MAO Substrate Selectivity (Deamination Inhibition) |
|---|---|
| Target Compound Data | Inhibits deamination of both tyramine and tryptamine |
| Comparator Or Baseline | 4-Methoxyphenethylamine (CAS 55-81-2): Inhibits deamination of both tyramine and tryptamine; (+/-)-4-methoxy-beta-hydroxyphenethylamine: Inhibits tyramine deamination but NOT tryptamine deamination. |
| Quantified Difference | Qualitative difference: The N-methyl group confers a distinct substrate selectivity profile, enabling inhibition of tryptamine deamination not observed with related beta-hydroxy analogs [1]. |
| Conditions | In vitro enzymatic assay; MAO from unspecified source; tyramine and tryptamine as substrates. |
Why This Matters
This differential substrate selectivity profile is essential for researchers studying MAO kinetics and mechanisms, where the specific inhibitory signature of the N-methyl derivative is required for experimental validity.
- [1] Keller WJ, Ferguson GG. Selectivity of 4-methoxyphenethylamine derivatives as inhibitors of monoamine oxidase. J Pharm Sci. 1976 Oct;65(10):1539-40. PMID: 978418. View Source
